tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) linked to a pyridine moiety substituted with an ethylamino group at the 6-position. The tert-butyl carbamate group at the pyrrolidine’s 1-position enhances steric protection and modulates solubility.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 2-[6-(ethylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-5-17-14-9-8-12(11-18-14)13-7-6-10-19(13)15(20)21-16(2,3)4/h8-9,11,13H,5-7,10H2,1-4H3,(H,17,18) |
InChI Key |
AUSBLZLIGQUQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and purification. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by allowing for better control of reaction conditions and reducing the time required for purification .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and as a tool for investigating the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Backbone Modifications
a) Ring Size Variation: Pyrrolidine vs. Piperidine
- tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate (): Replaces pyrrolidine (5-membered) with piperidine (6-membered). The diethylamino group enhances lipophilicity compared to ethylamino, which may improve membrane permeability but reduce solubility .
b) Functional Group Substitutions on Pyridine
Modifications on the Pyrrolidine Ring
- (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (): Replaces the pyridine-ethylamino moiety with a hydroxymethyl group. Impact: The hydroxymethyl group offers a site for further derivatization (e.g., esterification or glycosylation).
- 1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid (): Introduces a carboxymethyl group on pyrrolidine. This structure is suited for polar target environments .
Amino Group Variations
- tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (): Lacks the ethylamino group, instead featuring dimethoxy substituents. Impact: Methoxy groups increase steric hindrance and electron density on pyridine, which may reduce nucleophilic attack but enhance binding to electron-deficient pockets in proteins .
Biological Activity
Introduction
tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry, particularly as a modulator of neuronal nicotinic acetylcholine receptors. This article explores its biological activity, including structural characteristics, synthesis methods, interaction studies, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is C16H25N3O2, with a molecular weight of 291.39 g/mol. The compound features a pyrrolidine ring and a pyridine moiety, which are critical for its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Pyridine Moiety : This step may involve nucleophilic substitution or coupling reactions.
- Carboxylation : The final step typically involves introducing the carboxylic acid functionality to complete the structure.
These methods ensure high yields and purity of the desired compound, making it suitable for further applications in biological studies.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly as modulators of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various neurological functions and are potential targets for treating conditions such as Alzheimer's disease and schizophrenia.
Interaction Studies
Interaction studies focus on the binding affinity and efficacy of this compound towards nAChRs. Such studies could include:
- Radiolabeled Binding Assays : To determine the binding affinity to specific receptor subtypes.
- Functional Assays : To assess the efficacy in activating or inhibiting receptor activity.
These studies are crucial for elucidating the therapeutic potential of this compound.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its dual functionality as both an amine and a carboxylic acid derivative. This structural feature may enhance its interactions with biological targets compared to other similar compounds.
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 199174-29-3 | 1.00 | Lacks pyridine moiety |
| (S)-tert-butyl 3-(methylamino)pyrrolidine | 199175-10-5 | 0.94 | Contains methylamine instead of pyridine |
| tert-butyl hexahydropyrrolo[3,4-c]pyrrole | 141449-85-6 | 0.98 | Different ring structure |
| tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate | 19933683 | 0.94 | Contains methylamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
